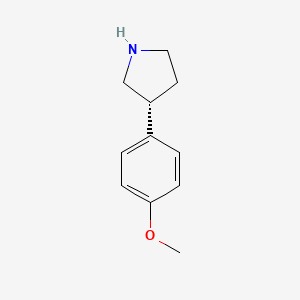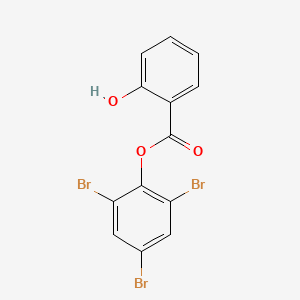
2,4,6-Tribromophenyl salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromophenyl salicylate is a chemical compound with the molecular formula C13H7Br3O3. It is an ester formed from salicylic acid and 2,4,6-tribromophenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tribromophenyl salicylate can be synthesized through the esterification reaction between salicylic acid and 2,4,6-tribromophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming phenyl salicylate.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenyl salicylate.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,4,6-Tribromophenyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-tribromophenyl salicylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and wood preservative.
Phenyl salicylate: An ester of salicylic acid used in the production of plastics and as a UV absorber.
Uniqueness
2,4,6-Tribromophenyl salicylate is unique due to the presence of three bromine atoms, which significantly enhance its reactivity and binding affinity compared to similar compounds. This makes it particularly useful in applications requiring high specificity and potency .
Properties
CAS No. |
96-87-7 |
|---|---|
Molecular Formula |
C13H7Br3O3 |
Molecular Weight |
450.90 g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C13H7Br3O3/c14-7-5-9(15)12(10(16)6-7)19-13(18)8-3-1-2-4-11(8)17/h1-6,17H |
InChI Key |
VZWVHUUGXIFDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


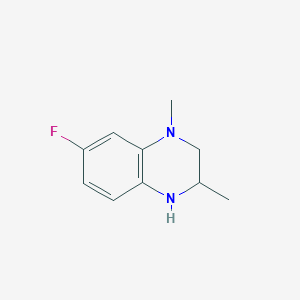

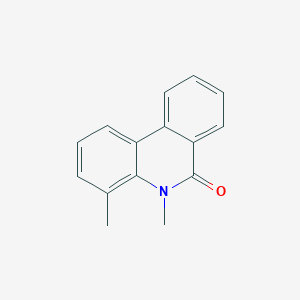

![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
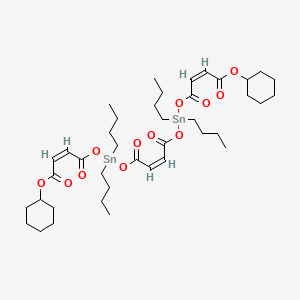
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)

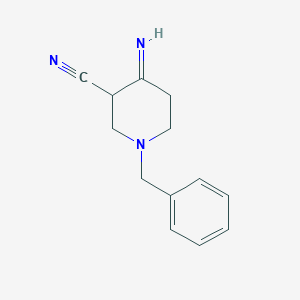
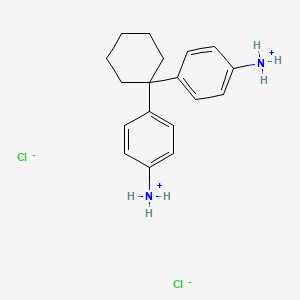
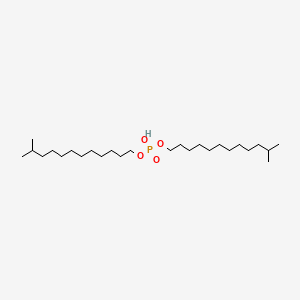
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

